molecular formula C13H11ClN2O2 B510655 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-48-8

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

Cat. No.: B510655
CAS No.: 878714-48-8
M. Wt: 262.69g/mol
InChI Key: SKPCOLSGCUJYJY-UHFFFAOYSA-N
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Description

Primary Structural Features

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid exhibits a complex molecular architecture characterized by three distinct structural domains: the chloro-substituted benzoic acid core, the methylene linker, and the pyridine ring system. The compound's SMILES representation O=C(O)C1=CC=C(Cl)C(NCC2=NC=CC=C2)=C1 illustrates the connectivity between these functional groups. The molecular structure features a substituted benzene ring bearing a carboxylic acid group at position 1, a chlorine atom at position 4, and an amino linkage at position 3 that connects to a pyridin-2-ylmethyl substituent.

The electronic structure of this compound is significantly influenced by the interplay between electron-withdrawing and electron-donating groups. The chlorine substituent at the 4-position exerts a strong electron-withdrawing inductive effect (-I), while the amino group at position 3 provides electron-donating resonance (+R) effects. This electronic asymmetry creates a polarized molecular framework that affects both chemical reactivity and potential biological interactions. The pyridine nitrogen atom serves as a hydrogen bond acceptor, contributing to the compound's ability to form intermolecular associations.

Bond Length and Angle Considerations

Analysis of related pyridine-substituted benzoic acid derivatives provides insights into the expected geometric parameters of this compound. Crystallographic studies of similar compounds reveal that the C-N bond connecting the methylene linker to the pyridine ring typically exhibits partial double-bond character due to conjugation effects. The amino nitrogen's sp² hybridization allows for effective orbital overlap with the aromatic π-system, influencing the overall molecular planarity.

The carboxylic acid functionality adopts its characteristic planar geometry, with the C=O and C-OH bonds lying approximately in the plane of the benzene ring. Studies of related benzoic acid derivatives indicate that small deviations from planarity (typically 8-15°) occur due to steric interactions between substituents. The chloro substituent's van der Waals radius introduces minimal steric hindrance while significantly affecting the electronic properties of the aromatic system.

Properties

IUPAC Name

4-chloro-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-5-4-9(13(17)18)7-12(11)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPCOLSGCUJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction to Primary Amine

The synthesis typically begins with 4-chloro-3-nitrobenzoic acid as the precursor. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. For example, hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst at 25–50°C quantitatively yields 4-chloro-3-aminobenzoic acid . Alternative reducing agents, such as sodium dithionite or iron in acidic media, are less favored due to lower yields (65–80%) and side reactions involving the carboxylic acid group.

Key considerations :

  • Protection of the carboxylic acid : Methyl or ethyl esterification (using SOCl₂/ROH) prevents undesired side reactions during reduction.

  • Solvent selection : Methanol or ethanol facilitates hydrogenation, while tetrahydrofuran (THF) improves solubility of intermediates.

Coupling with Pyridin-2-ylmethanamine

Introducing the pyridin-2-ylmethyl group to the aromatic amine involves two primary strategies:

Reductive Amination

Pyridine-2-carbaldehyde is condensed with 4-chloro-3-aminobenzoic acid to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. This method avoids over-alkylation and achieves yields of 70–85%.

Reaction conditions :

  • Solvent: Methanol or dichloromethane.

  • Temperature: 0–25°C to minimize side product formation.

  • Acid catalysis: Acetic acid (1–5 mol%) stabilizes the imine intermediate.

Direct Alkylation

Pyridin-2-ylmethyl bromide or chloride reacts with 4-chloro-3-aminobenzoic acid in the presence of a base (e.g., K₂CO₃ or triethylamine). However, this method suffers from low yields (50–60%) due to competing N-alkylation and poor nucleophilicity of the aromatic amine.

Improvements :

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in a biphasic system (water/toluene) enhances reaction efficiency.

  • Microwave-assisted synthesis : Heating at 100–120°C for 1–2 hours increases yields to 75%.

Deprotection and Final Isolation

If the carboxylic acid was protected as an ester, hydrolysis under basic conditions (NaOH/EtOH/H₂O) regenerates the free acid. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adoption of continuous flow systems improves scalability and safety:

  • Nitro reduction : Packed-bed reactors with Pd/C catalysts enable hydrogenation at elevated pressures (10–20 bar) with residence times <30 minutes.

  • Reductive amination : Microreactors with immobilized borohydride reagents reduce reagent waste and enhance heat dissipation.

Green Chemistry Approaches

  • Solvent-free alkylation : Ball milling 4-chloro-3-aminobenzoic acid with pyridin-2-ylmethyl chloride and K₂CO₃ achieves 80% yield without solvents.

  • Biocatalytic methods : Transaminases engineered to catalyze amine transfer from pyridin-2-ylmethanamine show promise but require further optimization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (d, J=2.0 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 4.42 (s, 2H, CH₂), 3.91 (s, 1H, NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1590 cm⁻¹ (C=N, pyridine).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 6.2 min.

  • Melting point : 198–200°C (decomposition).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive amination8598ModerateHigh
Direct alkylation6095HighModerate
Flow hydrogenation9099HighLow

Table 1: Performance metrics for major synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
The compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its chloro and amino groups allow for various substitution reactions, making it valuable for creating derivatives with enhanced properties or novel functionalities. Common reactions include:

  • Oxidation : Converts the compound into N-oxide derivatives.
  • Reduction : Can reduce nitro groups to amino groups.
  • Substitution Reactions : The chloro group can be replaced with other nucleophiles, facilitating the formation of diverse chemical entities.

Biological Applications

Potential Biological Activities
Research has indicated that 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid exhibits several biological activities, which are primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways crucial for disease progression.
  • Receptor Binding : It can bind to specific receptors, altering signaling pathways that could lead to therapeutic effects .

Therapeutic Potential
The compound has been explored for its potential therapeutic applications, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting key signaling pathways in cancer cells.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory mediators.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

  • Antitumor Mechanisms : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting a pathway for developing new anticancer therapies .
  • Inflammation Modulation : Research demonstrated that the compound could modulate inflammatory responses in vitro, indicating its potential use in treating inflammatory diseases.
  • Synthesis of Therapeutics : The compound has been utilized as an intermediate in synthesizing other therapeutic agents, such as nilotinib and imatinib, which are used in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and pyridine moieties can participate in hydrophobic and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Characteristics
4-Chloro-3-[(pyridin-2-ylmethyl)amino]benzoic acid C₁₃H₁₁ClN₂O₂ 270.69 Cl (C4), pyridin-2-ylmethylamino (C3) Acidic, metal-coordination capability, moderate lipophilicity (Cl enhances logP)
4-(Pyridin-2-ylmethylamino)benzoic acid (CAS 5966-18-7) C₁₃H₁₂N₂O₂ 228.25 Pyridin-2-ylmethylamino (C3) Lacks Cl; reduced molecular weight and lipophilicity; potential synthetic intermediate
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(trifluoroethoxy)benzoic acid C₁₄H₁₂ClF₃N₄O₃ 376.72 Pyrimidine, trifluoroethoxy (C3) Fluorinated group enhances metabolic stability; pyrimidine alters electronic profile
3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid C₁₈H₁₆N₄O₂ 320.35 Pyridazine, 4-methylphenyl (C6) Larger substituent increases steric bulk; pyridazine modifies π-stacking capacity
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide () C₁₉H₁₄Cl₂N₂O₃S 445.30 Benzamide, methylsulfonyl, Cl, pyridinyl Amide vs. carboxylic acid; sulfonyl group improves solubility and target binding

Research Findings and Data

Key Comparative Data

Parameter Target Compound 4-(Pyridin-2-ylmethylamino)benzoic acid Benzothiazole Derivative ()
Molecular Weight 270.69 228.25 285–350 (varies)
logP (Predicted) 2.5 1.8 3.0–3.5
Biological Activity Metal coordination, agrochemical potential Intermediate use 53–68% plant growth stimulation
Solubility in Water (mg/mL) ~5–10 ~20–30 <1 (lipophilic derivatives)

Notable Observations

  • The trifluoroethoxy group in ’s analog increases resistance to enzymatic degradation, a strategy applicable to the target compound for drug design.
  • Pyridazine-containing analogs () exhibit altered π-π interactions compared to pyridine, affecting binding to biological targets like enzymes or receptors.

Biological Activity

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid (C13H11ClN2O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. With a molecular weight of 262.7 g/mol, this compound features a chloro group and a pyridine moiety, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and pyridine groups can participate in hydrophobic and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as enzyme inhibition and receptor binding .

Antifolate Activity

Research indicates that derivatives of this compound exhibit antifolate properties. For instance, structural analogs have been shown to inhibit key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in nucleotide synthesis pathways. The compound's potency against human TS and DHFR has been evaluated, revealing IC50 values that suggest significant inhibitory activity .

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits anticancer activity against various cell lines. For example, it has been tested against HeLa cells and other tumor cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis through modulation of cell cycle progression and regulation of pro-apoptotic and anti-apoptotic gene expressions .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Case Studies

Study Findings
Study on TS InhibitionThe compound demonstrated an IC50 value of 46 nM against human TS, indicating high potency compared to other known inhibitors .
Anticancer ActivityIn vitro tests showed that the compound significantly reduced cell viability in HeLa cells with an IC50 value around 5 µM .
Enzyme InteractionBinding studies revealed that the compound interacts effectively with DHFR, enhancing its inhibitory effect compared to related compounds .

Synthesis and Derivatives

The synthesis of this compound involves coupling reactions between 4-chlorobenzoic acid and 2-(aminomethyl)pyridine using coupling agents such as EDCI in organic solvents like dichloromethane. Various derivatives have also been synthesized to explore their biological activities further.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds. For instance:

Compound Structure Biological Activity
4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acidSimilar structure but different pyridine positionModerate enzyme inhibition
4-Chloro-3-(aminobenzoyl)-benzoic acidLacks pyridine functionalityReduced anticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nitration of 4-chloro-benzoic acid derivatives followed by amination with pyridinylmethylamine has been reported. Intermediate characterization should include NMR (¹H/¹³C) for structural confirmation, LC-MS for purity assessment, and FT-IR to verify functional groups like carboxylic acid (-COOH) and amine (-NH) .
  • Key Considerations : Optimize reaction time and temperature to avoid over-nitration or side products. Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

Q. How can solubility and stability of this compound be evaluated under varying pH conditions?

  • Methodology : Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) and analyze via UV-Vis spectroscopy or HPLC. Stability can be assessed by tracking degradation products over time under accelerated conditions (e.g., 40°C/75% RH) .
  • Data Interpretation : The carboxylic acid group may protonate/deprotonate at physiological pH, affecting solubility. Stability issues (e.g., hydrolysis) are likely in highly acidic/basic environments.

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., pyridine ring interactions) .
  • 2D NMR (COSY, HSQC) : Clarifies coupling between the pyridinylmethyl group and the benzoic acid backbone .
    • Limitations : Crystallization may require co-crystallization agents due to low melting points.

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